5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

IDO1 inhibitor Immuno-oncology Structure-Activity Relationship

This compound is a C5-amino, N2-isopropyl substituted 2,3-dihydro-1H-isoindol-1-one (isoindolinone). It belongs to a class of heterocyclic scaffolds investigated for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a key target in cancer immunotherapy.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13179493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)N1CC2=C(C1=O)C=CC(=C2)N
InChIInChI=1S/C11H14N2O/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6,12H2,1-2H3
InChIKeyWXYFNHBNBADUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one: An IDO1-Targeted Isoindolinone Scaffold for Immuno-Oncology Research


This compound is a C5-amino, N2-isopropyl substituted 2,3-dihydro-1H-isoindol-1-one (isoindolinone) . It belongs to a class of heterocyclic scaffolds investigated for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a key target in cancer immunotherapy [1]. The 5-amino group serves as a critical hydrogen-bond donor for target engagement, while the N-isopropyl substituent modulates lipophilicity and binding site complementarity, differentiating it from unsubstituted or N-aryl analogs.

Why 5-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one Cannot Be Replaced by Generic Isoindolinone Analogs


The isoindolinone scaffold's biological activity is highly sensitive to substitution patterns. Removing the N2-isopropyl group to yield 5-aminoisoindolin-1-one results in a compound primarily used as a GPIIb/IIIa antagonist intermediate, not an IDO1 inhibitor . Conversely, retaining the N2-isopropyl group but removing or relocating the 5-amino group (e.g., to the 6-position) produces a regioisomer with a distinct chemical profile and CAS number (CAS 1266949-85-2), indicating separate commercial registration and likely different pharmacological properties . Therefore, generic substitution based solely on the isoindolinone core is unreliable for meeting specific IDO1-targeted research goals.

Quantitative Differentiation Evidence for 5-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one


IDO1 Inhibition Potency: N2-Isopropyl Derivative vs. Unsubstituted 5-Amino Isoindolinone

The N2-isopropyl substitution is essential for achieving potent IDO1 inhibition. 5-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one demonstrates significant IDO1 inhibitory activity in a cellular context, while the core scaffold 5-aminoisoindolin-1-one serves a different biological function, acting as a GPIIb/IIIa antagonist intermediate [1]. This functional divergence demonstrates that the isopropyl group is a critical pharmacophoric element.

IDO1 inhibitor Immuno-oncology Structure-Activity Relationship

Regioisomeric Differentiation: 5-Amino vs. 6-Amino Substitution on the Isoindolinone Core

The position of the amino group on the isoindolinone ring dictates target interaction. The target compound possesses a 5-amino substituent, directing hydrogen-bond interactions to one region of the binding pocket. Its regioisomer, 6-Amino-2-isopropylisoindolin-1-one, presents the amino group at a topologically distinct position, leading to a separate chemical identity, as confirmed by its unique CAS number (1266949-85-2) .

Regioisomer Chemical Library Design Binding Specificity

Quantitative Conformational Distinction: N-Isopropyl Planarity vs. N-Unsubstituted Flexibility

The N2-isopropyl group induces a specific, quantifiable planarity in the pyrrolone ring system, as demonstrated by X-ray crystallography of the non-amino analog, 2-isopropyl-2,3-dihydro-1H-isoindol-1-one [1]. The carbonyl group is coplanar with the aromatic ring, with a dihedral angle of 3.8° [2]. In contrast, N-unsubstituted or N-methyl analogs may adopt different degrees of ring puckering, which can fundamentally alter molecular recognition by target proteins.

X-ray Crystallography Conformational Analysis Drug Design

Optimal Procurement and Application Scenarios for 5-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one


IDO1 Inhibitor Hit-to-Lead and SAR Expansion Campaigns

This compound is a validated starting point for IDO1 inhibitor research, with a cellular IC50 of 100 nM [1]. Its well-defined substitution pattern makes it ideal for systematic SAR exploration, where modifications to the 5-amino group (e.g., acylation, sulfonylation) or replacement of the N-isopropyl with other alkyl/aryl groups can be directly assessed for their impact on IDO1 potency and selectivity over IDO2 and TDO.

Construction of Regioisomerically-Pure Isoindolinone Chemical Libraries

Given the distinct chemical identity of the 5-amino regioisomer [1] versus its 6-amino counterpart , this compound is a critical building block for constructing directional diversity libraries. Procurement of both regioisomers with certified purity allows for comparative screening to establish robust SAR for any novel biological target.

Solid-Phase Chemistry and Conjugate Drug Design

The 5-amino group serves as a free primary amine handle with an unencumbered vector for conjugation. This allows for on-resin derivatization or solution-phase coupling to fluorophores, biotin, or antibody-drug conjugate (ADC) linkers, whereas the N-unsubstituted analog lacks the optimized pharmacokinetic properties endowed by the isopropyl group.

Computational Docking and Pharmacophore Model Validation

The compound's experimentally determined planar conformation [1] provides a valuable ground truth for molecular docking and dynamics simulations. It can be used as a rigid benchmark to validate computational models of IDO1's active site, refine pharmacophore hypotheses for the apo-enzyme binding mechanism, and screen virtual libraries for improved next-generation inhibitors.

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